1-phenyl-4-(2-phenylpropyl)piperazine
Description
Properties
IUPAC Name |
1-phenyl-4-(2-phenylpropyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-17(18-8-4-2-5-9-18)16-20-12-14-21(15-13-20)19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFDXJUIELKWRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-4-(2-phenylpropyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between protected diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of these syntheses .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-(2-phenylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced piperazine derivative.
Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
PPP is primarily studied for its potential therapeutic effects, particularly as a precursor in drug development. Its structure allows for modifications that can enhance binding affinities to various biological targets, making it useful in designing novel pharmaceuticals.
- Dopamine Transporter (DAT) Interaction : Research indicates that derivatives of PPP can exhibit high-affinity binding to DAT, which is crucial for developing treatments for conditions like cocaine addiction. For instance, analogs derived from PPP have shown promising results in binding affinity studies, suggesting potential use as therapeutic agents against substance abuse disorders .
- Serotonin Transporter (SERT) Inhibition : Studies have identified PPP as a partial inhibitor of SERT, indicating its role in modulating serotonin levels. This property positions PPP as a candidate for developing antidepressant medications .
Piperazine derivatives, including PPP, have been associated with various biological activities:
- Antidepressant Effects : Research has demonstrated that modifications to the piperazine structure can lead to compounds with significant antidepressant properties. The unique side chains present in PPP influence its interaction with neurotransmitter receptors, potentially leading to enhanced mood-regulating effects .
- Antiparasitic Activity : The mechanism of action involves interactions with GABA receptors, resulting in hyperpolarization of nerve endings in parasites. This makes PPP derivatives valuable in developing antiparasitic treatments.
Industrial Applications
PPP and its derivatives are utilized in the pharmaceutical industry for synthesizing various drugs. Their ability to act as intermediates in complex organic synthesis makes them essential building blocks in medicinal chemistry.
Case Studies
Several case studies highlight the effectiveness of PPP derivatives in therapeutic applications:
- Cocaine Addiction Treatment : A study demonstrated that a specific analog of PPP effectively suppressed cocaine-maintained responding in rhesus monkeys without affecting food intake for an extended period. This suggests its potential as a long-lasting therapeutic agent against cocaine addiction .
- Antidepressant Development : Research into structural modifications of PPP has led to the identification of compounds that exhibit significant antidepressant properties through their interactions with serotonin receptors .
Mechanism of Action
The mechanism of action of 1-phenyl-4-(2-phenylpropyl)piperazine involves its interaction with specific molecular targets. For example, piperazine derivatives can act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of certain organisms, making it useful in antiparasitic treatments .
Comparison with Similar Compounds
Key Observations :
- Aromatic Substitutions : Adding phenyl groups to the piperazine ring (e.g., 1-phenyl-4-(1-naphthyl)piperazine) reduces potency, as seen in efflux pump inhibition studies, suggesting steric hindrance or electronic effects .
- Rigidified Scaffolds : Bridged piperazines (e.g., Compound 7) enhance DAT affinity by restricting conformational freedom, highlighting the importance of structural rigidity in target engagement .
Pharmacological Activity and Selectivity
- Dopamine Transporter (DAT) Inhibition : GBR12909 and its analogs demonstrate high DAT affinity (IC₅₀ < 10 nM), while modifications like N-methylation or bicyclic ring incorporation improve selectivity over SERT . The target compound’s lack of fluorinated aryl groups (compared to GBR12909) may reduce metabolic stability but could simplify synthesis.
- The phenylpropyl substituent in the target compound may lack the steric bulk needed for 5-HT1A antagonism.
- Efflux Pump Inhibition : Arylpiperazines with naphthyl or fluorophenyl groups (e.g., mTFMPP) reverse multidrug resistance in E. coli, but phenyl substitutions diminish efficacy, suggesting a narrow structure-activity window .
Metabolic Stability and Drug-Drug Interactions
- CYP3A4 Dominance : GBR12909 is primarily metabolized by CYP3A4, with ketoconazole reducing its clearance by 92% . The absence of bis(4-fluorophenyl)methoxy groups in the target compound may shift metabolism to other CYP isoforms, though this requires validation.
- Electrochemical Properties : Piperazine-aniline copolymers exhibit redox activity, which could influence the electrochemical behavior of substituted piperazines in biosensing applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
